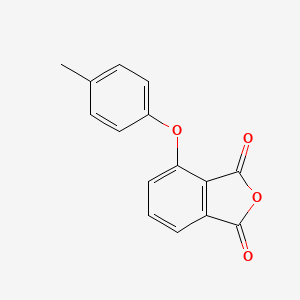
4-(4-Methylphenoxy)-2-benzofuran-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(p-Tolyloxy)isobenzofuran-1,3-dione is a chemical compound belonging to the benzofuran class. It has a molecular formula of C15H10O4 and a molecular weight of 254.23 g/mol . This compound is known for its diverse applications in various fields, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Tolyloxy)isobenzofuran-1,3-dione typically involves the reaction of phthalic anhydride with p-cresol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene . The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-(p-Tolyloxy)isobenzofuran-1,3-dione follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
4-(p-Tolyloxy)isobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted benzofurans .
Aplicaciones Científicas De Investigación
4-(p-Tolyloxy)isobenzofuran-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and polymer additives.
Mecanismo De Acción
The mechanism of action of 4-(p-Tolyloxy)isobenzofuran-1,3-dione involves its interaction with specific molecular targets. It can modulate enzyme activity and receptor binding, leading to various biological effects. The compound’s structure allows it to interact with proteins and nucleic acids, influencing cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Isoindoline-1,3-dione: A structurally related compound with similar reactivity and applications.
Phthalimide: Another related compound used in organic synthesis and medicinal chemistry.
Uniqueness
4-(p-Tolyloxy)isobenzofuran-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
63181-77-1 |
|---|---|
Fórmula molecular |
C15H10O4 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
4-(4-methylphenoxy)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C15H10O4/c1-9-5-7-10(8-6-9)18-12-4-2-3-11-13(12)15(17)19-14(11)16/h2-8H,1H3 |
Clave InChI |
AYGZMULTLVZMNK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


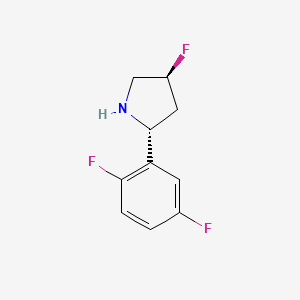
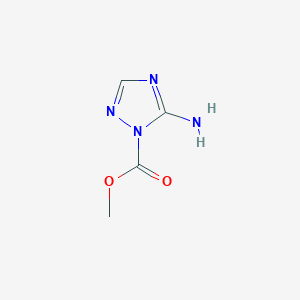

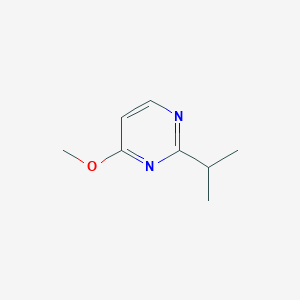

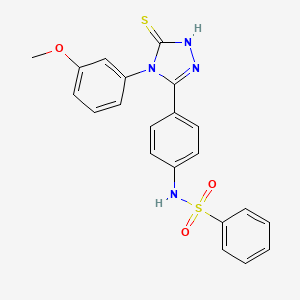
![Isoxazolo[5,4-D]pyrimidin-4-amine](/img/structure/B11767916.png)
![4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B11767924.png)
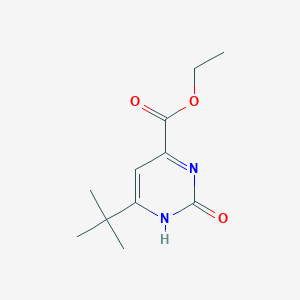
![tert-butyl N-[(1R,3R)-5-azaspiro[2.5]octan-1-yl]carbamate](/img/structure/B11767929.png)
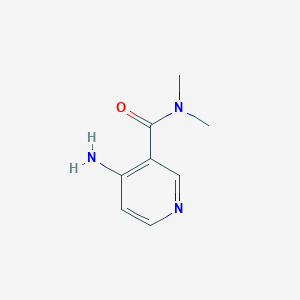
![Sodium (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B11767963.png)

![[cis-3-Fluorocyclopentyl]methanol](/img/structure/B11767983.png)
